molecular formula C12H12O2 B12823567 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid

Cat. No.: B12823567
M. Wt: 188.22 g/mol
InChI Key: APLQELYKZQIAJX-UHFFFAOYSA-N
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Description

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, metabolic stability, and reduced non-specific binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioisostere in drug design, offering improved pharmacokinetic properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and stability.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is unique due to the presence of both the phenyl and carboxylic acid groups on the bicyclo[1.1.1]pentane scaffold. This combination imparts distinct physicochemical properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14)

InChI Key

APLQELYKZQIAJX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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